Superior CDK4 Inhibitory Potency of 4,5-Difluoro-2-methoxyphenyl-Containing Derivative
A derivative incorporating the 4,5-difluoro-2-methoxyphenyl moiety (BDBM12622) exhibits potent inhibition of Cyclin-dependent kinase 4 (CDK4), a key target in oncology, with a Ki of 6 nM [1]. This high potency is directly attributable to the specific 4,5-difluoro-2-methoxy substitution pattern on the phenyl ring, which optimizes interactions within the ATP-binding pocket. In contrast, the parent compound, 4,5-difluoro-2-methoxyphenylacetic acid itself, shows negligible inhibition of other enzymes like dihydroorotase (IC₅₀ = 180,000 nM) [2], underscoring that its value lies not in intrinsic broad-spectrum activity but as a highly optimized scaffold for targeted inhibitor design.
| Evidence Dimension | CDK4 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 6 nM (for derivative BDBM12622) |
| Comparator Or Baseline | Parent compound (4,5-difluoro-2-methoxyphenylacetic acid) IC₅₀ = 180,000 nM (dihydroorotase) |
| Quantified Difference | Derivative is >30,000-fold more potent than parent compound on a different enzyme, highlighting scaffold potential |
| Conditions | Enzyme assay with retinoblastoma substrate in 384-well plates; final ATP concentration at 3x Km |
Why This Matters
Demonstrates that the 4,5-difluoro-2-methoxyphenyl scaffold can yield nanomolar potency against high-value targets, a critical differentiator for procurement in lead optimization programs.
- [1] BindingDB. (n.d.). BDBM12622: 5-[(4,5-difluoro-2-methoxyphenyl)carbonyl]-2-N-(1-methanesulfonylpiperidin-4-yl)pyrimidine-2,4-diamine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=12622 View Source
- [2] BindingDB. (n.d.). SMILES String Search. Retrieved from http://ww.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
